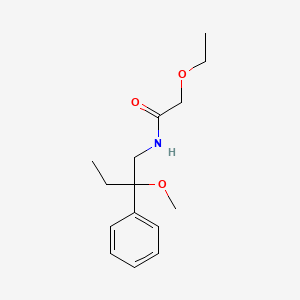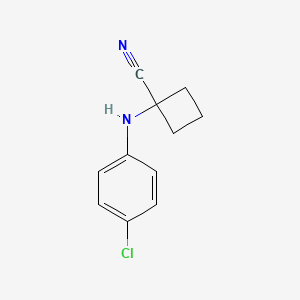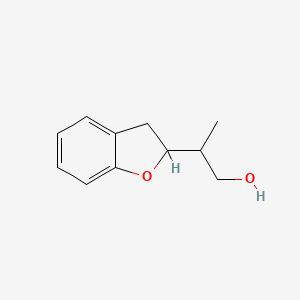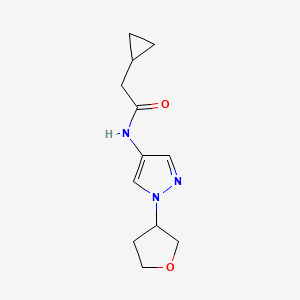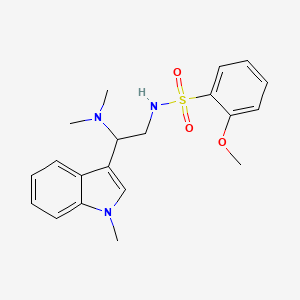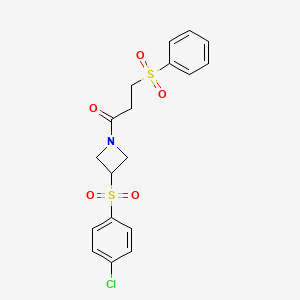
N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a useful research compound. Its molecular formula is C12H18N4O3S2 and its molecular weight is 330.42. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Biological Activities
Compounds containing the 1,3,4-thiadiazole moiety, similar to the chemical , have been synthesized and evaluated for their biological activities. For example, derivatives containing penicillanic or cephalosporanic acid moieties have shown antimicrobial, antilipase, and antiurease activities against a range of test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Additionally, novel 2‐Amino‐(2‐thioxo‐3‐alkyl‐4‐methyl‐3H‐thiazol‐5‐yl)‐[1,3,4]thiadiazole derivatives have been synthesized, displaying growth stimulant properties, indicating potential agricultural applications (Knyazyan, Eliazyan, Pivazyan, Ghazaryan, Harutyunyan, & Yengoyan, 2013).
Anticancer Evaluation
In the realm of anticancer research, novel Schiff’s bases containing a thiadiazole scaffold have been synthesized and evaluated against human cancer cell lines, showing promising anticancer activity. This suggests their potential as templates for the development of new anticancer agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Antiallergy Agents
Research into N-(4-substituted-thiazolyl)oxamic acid derivatives has unveiled potent, orally active antiallergy agents, surpassing the efficacy of traditional treatments in preclinical models. This highlights the therapeutic potential of such compounds in treating allergic conditions (Hargrave, Hess, & Oliver, 1983).
Anti-Inflammatory and Analgesic Agents
Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been explored for their anti-inflammatory and analgesic properties, with certain compounds showing significant activity and minimal ulcerogenic potential. This indicates their potential as safer alternatives to existing anti-inflammatory drugs (Shkair, Shakya, Raghavendra, & Naik, 2016).
Antibacterial and Antifungal Agents
The synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives has demonstrated significant antibacterial and antifungal activities, suggesting their application in combating microbial infections (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Mechanism of Action
Target of action
The compound contains a thiadiazole ring, which is a common feature in many biologically active compounds . Compounds with this structure have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of action
The specific mode of action would depend on the exact target of the compound. For example, if the compound acts as an antioxidant, it might neutralize harmful free radicals in the body. If it has antitumor activity, it might inhibit the growth of cancer cells .
Biochemical pathways
Again, the affected pathways would depend on the compound’s specific targets. For instance, if the compound has anti-inflammatory activity, it might affect pathways related to inflammation, such as the cyclooxygenase or lipoxygenase pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antitumor activity, the result might be the death of cancer cells .
properties
IUPAC Name |
N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S2/c1-2-9(17)14-11-15-16-12(21-11)20-7-10(18)13-6-8-4-3-5-19-8/h8H,2-7H2,1H3,(H,13,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIRJEDWYKBJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2618192.png)
![1-(2-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2618194.png)


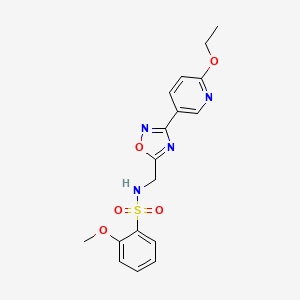
![2-[(4-acetylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2618199.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2618200.png)
